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Compound of Interest

Compound Name: MG 149

Cat. No.: B609011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MG 149, a selective inhibitor of

the MYST family of histone acetyltransferases (HATs). It covers its chemical properties,

mechanism of action, effects on key signaling pathways, and detailed protocols for relevant

experimental assays.

Core Chemical and Physical Properties
MG 149, with the CAS Number 1243583-85-8, is a cell-permeable anacardic acid analog.[1] It

is chemically identified as 2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid.[1][2][3] The

fundamental properties of MG 149 are summarized in the table below.
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Property Value References

CAS Number 1243583-85-8 [1][2][3][4][5]

IUPAC Name
2-[2-(4-heptylphenyl)ethyl]-6-

hydroxybenzoic acid
[1][2][3]

Synonyms

MG-149, 2-(4-

Heptylphenethyl)-6-

hydroxybenzoic acid, Tip60

HAT inhibitor

[1][2][3][6]

Molecular Formula C₂₂H₂₈O₃ [1][2][3]

Molecular Weight 340.46 g/mol [1][2]

Appearance White to beige powder [1]

Purity ≥98% (by HPLC) [1]

Storage Temperature 2-8°C or -20°C [1][5][7]

Solubility
MG 149 is soluble in various organic solvents but has poor solubility in aqueous solutions.

Solvent Concentration References

DMSO ≥114 mg/mL [5]

Ethanol ≥30.5 mg/mL [5]

DMF 30 mg/mL [3]

Ethanol:PBS (pH 7.2) (1:3) 0.25 mg/mL [3]

Water Insoluble [5]

Biological Activity and Mechanism of Action
MG 149 is a selective inhibitor of the MYST family of histone acetyltransferases (HATs),

demonstrating notable potency against Tip60 (KAT5) and Males absent on the first
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(MOF/KAT8).[2][3][4][6][7] It shows significantly less activity against other HATs like p300/CBP

and PCAF.[4][5]

Inhibitory Potency
Target HAT IC₅₀ Value (µM) References

MOF (KAT8) 47 [2][3][4][5][6]

Tip60 (KAT5) 74 [2][3][4][5][6]

p300 / PCAF >200 [4][5]

Mechanism of Inhibition
MG 149 acts as a competitive inhibitor with respect to the cofactor Acetyl-Coenzyme A (Acetyl-

CoA) and is non-competitive with the histone substrate.[1][4][5] Docking studies have

confirmed that MG 149 targets the Acetyl-CoA binding pocket of the enzyme, thereby

preventing the transfer of the acetyl group to lysine residues on histone and non-histone

protein substrates.[3][4]
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Caption: Mechanism of MG 149 Action.

Key Signaling Pathways and Cellular Effects
The inhibition of Tip60 and MOF by MG 149 leads to a reduction in histone acetylation, which

in turn modulates several critical cellular signaling pathways and processes.[1]

p53 and NF-κB Pathways: MG 149 has been shown to inhibit the p53 and NF-κB signaling

pathways, which are crucial regulators of cellular stress response, inflammation, and

apoptosis.[3][4][5]

Cell Proliferation and Apoptosis: By altering gene expression, MG 149 can decrease the rate

of cellular proliferation and induce programmed cell death (apoptosis).[1]

PINK1/Parkin-Mediated Mitophagy: MG 149 inhibits KAT8, which has been identified as a

regulator of the PINK1/Parkin pathway.[1] Treatment with MG 149 can impair the initiation of
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mitophagy (the selective degradation of mitochondria) following mitochondrial depolarization.

[1][6] Interestingly, MG 149 treatment alone can also induce mitochondrial depolarization and

promote downstream mitochondrial clearance.[1][6]
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Caption: Overview of MG 149 Cellular Effects.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of MG 149.

In Vitro Histone Acetyltransferase (HAT) Activity Assay
(Fluorometric)
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This protocol describes a method to measure the HAT activity of recombinant Tip60 or MOF in

the presence of MG 149. The assay detects the release of Coenzyme A (CoA-SH), a product of

the acetylation reaction.

Materials:

Recombinant human Tip60 or MOF enzyme

MG 149 (dissolved in DMSO)

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Acetyl-CoA

Histone H3 or H4 peptide substrate

Fluorometric detection kit (reacts with free CoA-SH to produce a fluorescent signal)

White, flat-bottom 96-well plate

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

Reagent Preparation: Prepare serial dilutions of MG 149 in DMSO, then dilute further in HAT

Assay Buffer to the final desired concentrations. Prepare working solutions of the HAT

enzyme, Acetyl-CoA, and histone peptide substrate in HAT Assay Buffer.

Reaction Setup: To each well of the 96-well plate, add the following:

HAT Assay Buffer

Sample (MG 149 dilution) or Vehicle Control (DMSO in buffer)

HAT enzyme solution

Initiation: Start the reaction by adding a mix of the Acetyl-CoA and histone peptide substrates

to each well.
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Incubation: Incubate the plate at 30°C for 30-60 minutes. Protect from light.

Development: Add the developer solution from the detection kit, which reacts with the CoA-

SH product. Incubate for an additional 15 minutes at room temperature.

Measurement: Read the fluorescence on a microplate reader at an excitation of ~535 nm

and an emission of ~587 nm.

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the

fluorescence signal against the concentration of MG 149. Calculate the IC₅₀ value by fitting

the data to a four-parameter logistic curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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